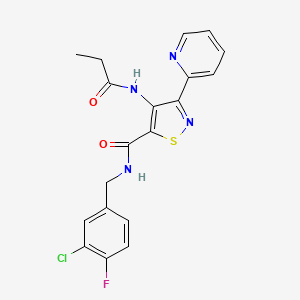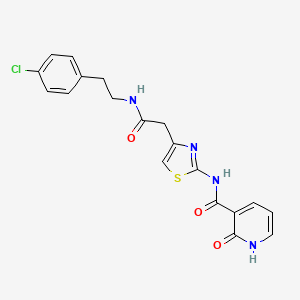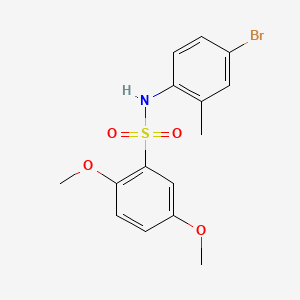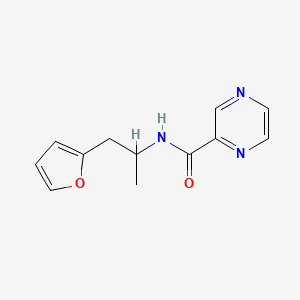
N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClFN4O2S and its molecular weight is 418.87. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Analysis
The synthesis of related compounds often involves intricate chemical processes, aiming to explore the structure-activity relationships and optimize biological efficacy. For instance, the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors incorporate thiazole-aminopiperidine hybrids, highlighting the role of molecular hybridization in developing potent antituberculosis agents. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating the potential of such molecules in antimicrobial research (V. U. Jeankumar et al., 2013).
Antimicrobial Activity
Another critical application is in the development of antimicrobial agents. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities showcases the exploration of novel compounds for combating microbial resistance. These compounds are evaluated for their efficacy against various microbial strains, contributing to the search for new antimicrobial agents (Hacer Bayrak et al., 2009).
Antitumor Activity
The search for new antitumor agents is a significant area of application. The synthesis and antitumor screening of novel 3-Phenylthiazolo [4,5-d]pyrimidin-2-thione derivatives highlight the potential of such compounds in cancer therapy. Some of these synthesized compounds have shown promising in vitro antitumor activity against human tumor cell lines, indicating their potential as therapeutic agents in oncology (L. Becan & E. Wagner, 2008).
Enzyme Inhibition for Drug Discovery
Enzyme inhibition studies are pivotal for understanding the mechanism of action of potential therapeutic agents. The differentiation of AB-FUBINACA positional isomers by the abundance of product ions using electron ionization-triple quadrupole mass spectrometry exemplifies the application of analytical techniques in drug discovery and development. This study provides insights into the structural isomer differentiation of cannabimimetic compounds, which is crucial for forensic analysis and the development of therapeutic agents (Takaya Murakami et al., 2016).
properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-(propanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-2-15(26)24-17-16(14-5-3-4-8-22-14)25-28-18(17)19(27)23-10-11-6-7-13(21)12(20)9-11/h3-9H,2,10H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYFXMUPYAAZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorobenzyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2716137.png)
![3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine](/img/structure/B2716140.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2716141.png)

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)
![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)

![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)
